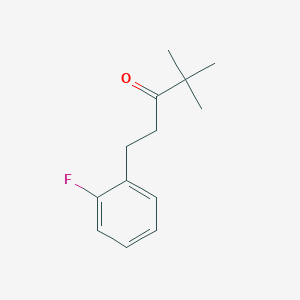
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one is an organic compound that features a fluorinated phenyl group attached to a pentanone backbone
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and 4,4-dimethylpentan-3-one.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of a suitable electrophile to introduce the fluorophenyl group.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-fluorodeschloroketamine and 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate share structural similarities.
Uniqueness: The unique combination of the fluorophenyl group and the dimethylpentanone backbone gives this compound distinct chemical and biological properties, setting it apart from other related compounds.
Biological Activity
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17FO
- Molecular Weight : 220.28 g/mol
This compound features a fluorinated phenyl group, which is known to influence biological activity through various mechanisms such as altering lipophilicity and electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom in the phenyl ring can enhance binding affinity to certain receptors or enzymes, affecting the compound's pharmacodynamics.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activities
This compound has been studied for its cytotoxic effects against various cancer cell lines. The following table summarizes its activity based on available research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| OVCAR5 | 16.5 | Antiproliferative |
| A2780 | 29.7 | Antiproliferative |
| MCF-7 | 45.0 | Induces apoptosis |
| HepG-2 | 48.0 | Induces cell cycle arrest |
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various analogs of phenyl compounds, including this compound. The results indicated significant cytotoxicity against ovarian cancer cell lines OVCAR5 and A2780 with IC50 values of 16.5 µM and 29.7 µM respectively, demonstrating its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another research effort focused on the mechanism by which this compound induces apoptosis in MCF-7 cells. The findings suggested that it activates caspase pathways leading to programmed cell death, thereby confirming its role as a potential therapeutic agent against breast cancer .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies suggest that the compound undergoes extensive hepatic metabolism, with several metabolites identified that retain some biological activity .
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 |
InChI Key |
RIFAVEIZJUVNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















